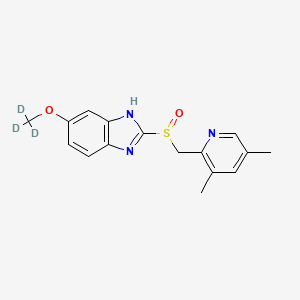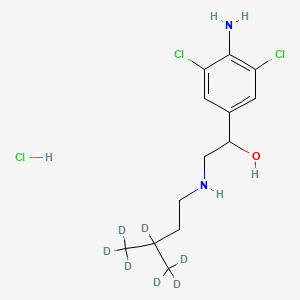
1'-Oxo Perazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Oxo Perazine-d8 is a deuterated derivative of 1’-Oxo Perazine, a compound belonging to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. The deuterated form, 1’-Oxo Perazine-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to the presence of deuterium atoms which can provide more detailed insights through various analytical techniques .
Preparation Methods
The synthesis of 1’-Oxo Perazine-d8 involves several steps, starting from the appropriate phenothiazine precursor. The general synthetic route includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This step forms the core piperazine structure.
Deuterium exchange reactions: Introduction of deuterium atoms is achieved through specific deuterium exchange reactions under controlled conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the 1’-Oxo group.
Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1’-Oxo Perazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’-Oxo Perazine-d8 has several applications in scientific research:
Pharmacokinetic studies: The deuterated form is used to trace the metabolic pathways and understand the pharmacokinetics of the parent compound.
Drug development: It serves as a reference compound in the development of new antipsychotic drugs.
Biological research: The compound is used to study the interaction of phenothiazine derivatives with various biological targets, including receptors and enzymes
Mechanism of Action
The mechanism of action of 1’-Oxo Perazine-d8 involves its interaction with dopamine receptors in the brain. It acts as an antagonist at the D2 dopamine receptors, which helps in reducing the symptoms of psychosis. The presence of deuterium atoms does not significantly alter the pharmacological activity but provides a tool for detailed mechanistic studies through isotopic labeling .
Comparison with Similar Compounds
1’-Oxo Perazine-d8 is compared with other similar compounds such as:
Perazine-d8 Dihydrochloride Salt: Another deuterated phenothiazine derivative used in similar research applications.
Perazine-d8 Sulfoxide: A sulfoxide derivative that provides insights into the oxidation pathways of phenothiazines.
The uniqueness of 1’-Oxo Perazine-d8 lies in its specific deuterium labeling, which allows for more precise analytical studies compared to non-deuterated analogs .
Properties
CAS No. |
1246820-86-9 |
|---|---|
Molecular Formula |
C20H23N3OS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3/i12D2,13D2,14D2,15D2 |
InChI Key |
OELLRNXFVAVVKM-DHNBGMNGSA-N |
SMILES |
CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Synonyms |
1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine-d8; 1-methyl-4-[1-oxo-3-(10H-phenothiazin-10-yl)propyl]piperazine-d8; 1-(4-Methyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-1-propanone-d8; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













